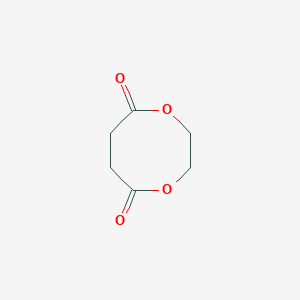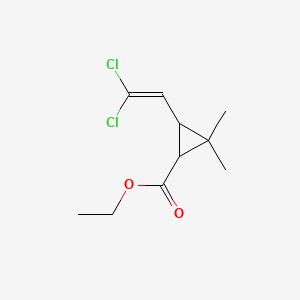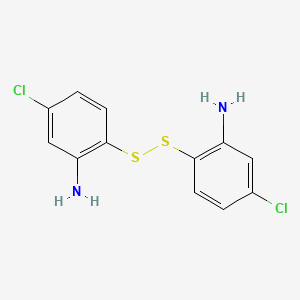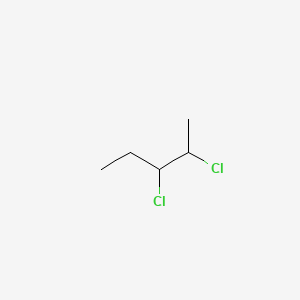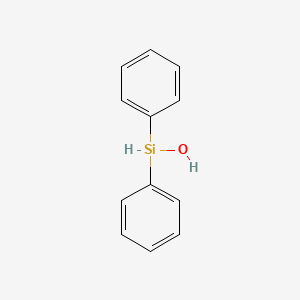
Hydroxy(diphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy(diphenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two phenyl groups and a hydroxyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility in various chemical reactions and applications, particularly in the field of materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxy(diphenyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of diphenylsilane with water or alcohols under the influence of a catalyst. This reaction typically requires a platinum-based catalyst to facilitate the addition of the hydroxyl group to the silicon atom .
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of dichlorodiphenylsilane. This process includes the reaction of dichlorodiphenylsilane with water, leading to the formation of this compound and hydrochloric acid as a byproduct . The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Hydroxy(diphenyl)silane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as platinum or palladium are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes with reduced functional groups.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Hydroxy(diphenyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hydroxy(diphenyl)silane involves its ability to form strong bonds with oxygen and other electronegative elements. This property makes it an effective reducing agent and a versatile intermediate in various chemical reactions. The silicon atom in this compound can form hypervalent intermediates, which facilitate dual activation of both the hydroxyl group and the silicon center .
Comparison with Similar Compounds
Diphenylsilane: Lacks the hydroxyl group, making it less reactive in certain types of chemical reactions.
Triphenylsilane: Contains an additional phenyl group, which alters its reactivity and applications.
Phenylsilane: Has only one phenyl group, making it less sterically hindered and more reactive in hydrosilylation reactions.
Uniqueness: Hydroxy(diphenyl)silane is unique due to the presence of both phenyl groups and a hydroxyl group, which provides a balance of reactivity and stability. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
5906-79-6 |
|---|---|
Molecular Formula |
C12H11OSi |
Molecular Weight |
199.30 g/mol |
IUPAC Name |
hydroxy(diphenyl)silane |
InChI |
InChI=1S/C12H11OSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
NYMPGSQKHIOWIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


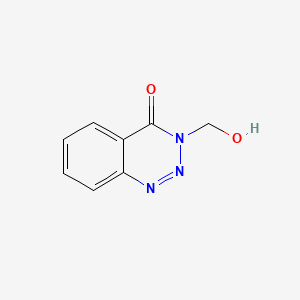
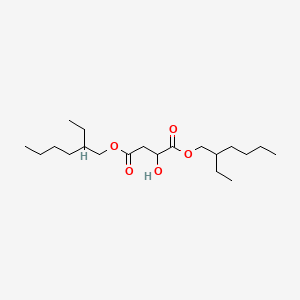
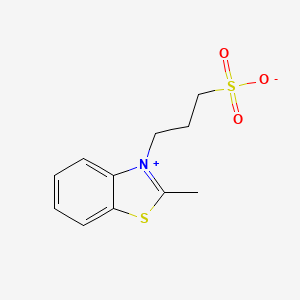
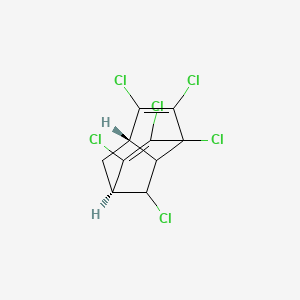

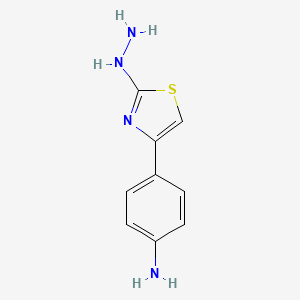
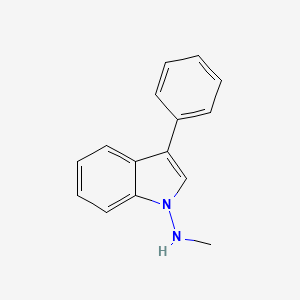
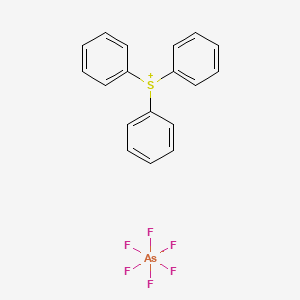
![Bicyclo[2.2.1]heptane-2-methanol, 3-methyl-](/img/structure/B1606414.png)
